Boc-D-ala-onp

概要

説明

フトエノンは、テルペン類に属する天然有機化合物です。テルペン骨格とケトン基を含むユニークな構造が特徴です。フトエノンは、モクレン属(Magnolia sprengeri)やコショウ属(Piper wallichii)などの特定の植物種に含まれています。この化合物は、独特の芳香族特性で知られており、香料産業で広く使用されています。

科学的研究の応用

フトエノンは、科学研究において幅広い応用範囲を持っています。

化学: : 化学において、フトエノンは、反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。

生物学: : この化合物は、マトリックスメタロプロテアーゼの阻害剤としての役割など、潜在的な生物活性について研究されています。 これにより、癌や組織リモデリングなどの分野における研究の候補となります .

医学: : フトエノンが特定の酵素を阻害する効果は、潜在的な治療薬となります。 炎症性疾患や癌など、さまざまな疾患の治療における使用を検討するため、研究が進められています .

作用機序

フトエノンの作用機序には、特定の分子標的との相互作用が含まれます。主要な標的の一つは、マトリックスメタロプロテアーゼです。これは、細胞外マトリックス成分の分解に関与する酵素です。フトエノンは、これらの酵素の活性部位に結合することで、それらの触媒活性を阻害します。 この阻害は、組織リモデリングと炎症の抑制につながる可能性があります .

準備方法

フトエノンは、天然抽出と化学合成の両方によって得られます。

天然抽出: : フトエノンは、モクレン属(Magnolia sprengeri)やコショウ属(Piper wallichii)などの植物から抽出されます。抽出プロセスには、エタノールやエーテルなどの溶媒を用いて植物材料から化合物を分離することが含まれます。

化学合成: : フトエノンの合成経路は、テルペン系化合物を出発物質として用います。一般的な方法の一つは、ジアセテート中間体を用いる方法で、これはその後、トシルフェノール中間体を介した一連の反応によってフトエノンに変換されます。 反応条件は通常、触媒と特定の温度制御を用いることで、最終生成物の正しい立体化学が確保されます .

化学反応解析

フトエノンは、酸化、還元、置換など、さまざまなタイプの化学反応を起こします。

酸化: : フトエノンは、使用する試薬や条件によって異なる生成物に酸化されます。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: : この化合物は、アルコールまたは他の還元形態に還元されます。水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、これらの反応で使用される一般的な還元剤です。

置換: : フトエノンは、官能基が他の基に置換される置換反応に参加できます。これらの反応は、効率的に進行するためには、特定の触媒と条件が必要です。

主要な生成物: : これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。 例えば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります .

化学反応の分析

Futoenone undergoes various types of chemical reactions, including:

Oxidation: : Futoenone can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : The compound can be reduced to form alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: : Futoenone can participate in substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

類似化合物との比較

フトエノンは、ネオリグナンとして知られるより広範な化合物のクラスに属します。類似の化合物には、以下のようなものがあります。

ピペレノン: マトリックスメタロプロテアーゼに対する同様の阻害活性を持つ別のネオリグナン。

ピペロラクタムC: 抗血小板凝集活性で知られています。

ツロパファント: 強力な血小板活性化因子拮抗薬。

フトエノンを特徴付けるのは、テルペン骨格とケトン基のユニークな組み合わせであり、これがその独特の化学的および生物学的特性に貢献しています .

特性

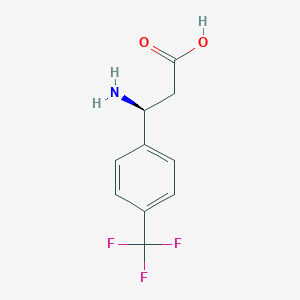

IUPAC Name |

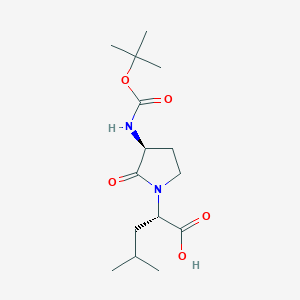

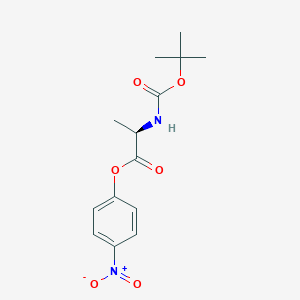

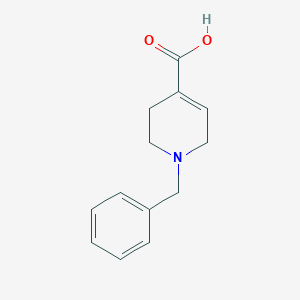

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)